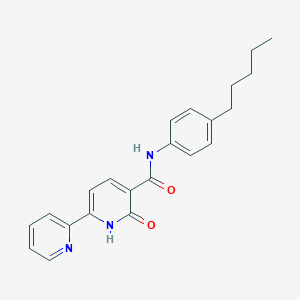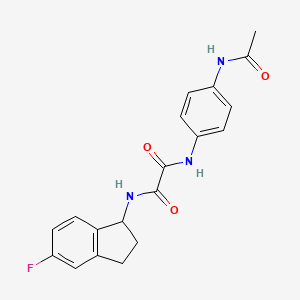![molecular formula C22H26N2O3 B7532270 1-(3,4-dihydro-2H-chromen-4-yl)-3-[(2-phenyloxan-3-yl)methyl]urea](/img/structure/B7532270.png)
1-(3,4-dihydro-2H-chromen-4-yl)-3-[(2-phenyloxan-3-yl)methyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-dihydro-2H-chromen-4-yl)-3-[(2-phenyloxan-3-yl)methyl]urea, also known as DPCMU, is a synthetic compound that has been widely used in scientific research. It belongs to the class of urea derivatives and has been found to have a variety of biochemical and physiological effects.
Mecanismo De Acción
1-(3,4-dihydro-2H-chromen-4-yl)-3-[(2-phenyloxan-3-yl)methyl]urea inhibits PKC by binding to the catalytic domain of the enzyme and preventing its activation. This results in the inhibition of downstream signaling pathways that are regulated by PKC, leading to a variety of cellular effects.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis in cancer cells, and reduce inflammation in animal models of inflammatory diseases. This compound has also been found to have neuroprotective effects in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(3,4-dihydro-2H-chromen-4-yl)-3-[(2-phenyloxan-3-yl)methyl]urea in lab experiments is its selectivity for PKC. This allows researchers to specifically investigate the role of PKC in cellular processes without interfering with other signaling pathways. However, one limitation of using this compound is its low solubility in aqueous solutions, which can make it difficult to administer to cells or animals.
Direcciones Futuras
There are several future directions for the use of 1-(3,4-dihydro-2H-chromen-4-yl)-3-[(2-phenyloxan-3-yl)methyl]urea in scientific research. One direction is to investigate its potential as a therapeutic agent for cancer and inflammatory diseases. Another direction is to explore its neuroprotective effects in more detail and investigate its potential as a treatment for neurodegenerative diseases. Additionally, researchers may investigate the use of this compound in combination with other drugs to enhance its therapeutic effects.
Métodos De Síntesis
The synthesis of 1-(3,4-dihydro-2H-chromen-4-yl)-3-[(2-phenyloxan-3-yl)methyl]urea involves the reaction of 4-hydroxycoumarin with 2-phenyloxirane in the presence of a base to form the intermediate product, 1-(2-phenyloxiran-3-yl)-3-(4-hydroxyphenyl)urea. This intermediate is then reacted with methyl isocyanate to form the final product, this compound. The overall yield of this synthesis method is approximately 50%.
Aplicaciones Científicas De Investigación
1-(3,4-dihydro-2H-chromen-4-yl)-3-[(2-phenyloxan-3-yl)methyl]urea has been extensively used in scientific research as a tool to investigate the role of protein kinase C (PKC) in cellular signaling pathways. It has been found to be a potent and selective inhibitor of PKC, which is involved in a variety of cellular processes, including cell growth, differentiation, and apoptosis. This compound has been used to study the role of PKC in cancer, neurodegenerative diseases, and cardiovascular diseases.
Propiedades
IUPAC Name |
1-(3,4-dihydro-2H-chromen-4-yl)-3-[(2-phenyloxan-3-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3/c25-22(24-19-12-14-26-20-11-5-4-10-18(19)20)23-15-17-9-6-13-27-21(17)16-7-2-1-3-8-16/h1-5,7-8,10-11,17,19,21H,6,9,12-15H2,(H2,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTFTZCJBSUGBRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(OC1)C2=CC=CC=C2)CNC(=O)NC3CCOC4=CC=CC=C34 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-3-(furan-2-yl)propanamide](/img/structure/B7532187.png)


![N-(2-methoxyethyl)-2-methyl-5-thiophen-2-ylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B7532210.png)
![4-chloro-2-methyl-N-[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]pyrazole-3-carboxamide](/img/structure/B7532214.png)

![N-[2-(2-chloroanilino)-2-oxoethyl]-N,3-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B7532222.png)
![2-(2,6-dichlorophenyl)-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]acetamide](/img/structure/B7532232.png)

![1-(difluoromethyl)-N-(tricyclo[3.3.1.1~3,7~]dec-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B7532244.png)
![2-[5-(2,6-dichlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B7532247.png)
![3-[1-(Furan-3-carbonyl)piperidin-4-yl]-1-methyl-1-(1,3-thiazol-4-ylmethyl)urea](/img/structure/B7532248.png)
![3-[1-(Furan-2-carbonyl)piperidin-4-yl]-1-methyl-1-(1,3-thiazol-4-ylmethyl)urea](/img/structure/B7532257.png)
![1-(2,5-Dimethylpyrazol-3-yl)-3-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]urea](/img/structure/B7532260.png)
